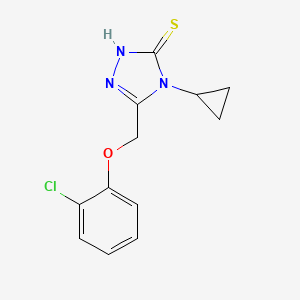

5-(2-chlorophenoxymethyl)-4-cyclopropyl-4H-1,2,4-triazole-3-thiol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 5-(2-chlorophenoxymethyl)-4-cyclopropyl-4H-1,2,4-triazole-3-thiol is a derivative of 1,2,4-triazole, a heterocyclic compound that has garnered significant interest due to its wide applications in medicine, pharmacy, agriculture, and material science. Although the specific compound is not directly mentioned in the provided papers, the general class of 1,2,4-triazole derivatives is well-represented, indicating the importance of this chemical class in various fields of research .

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives typically involves the reaction of amino-triazole with different acyl chlorides or other reactants to introduce various substituents onto the triazole ring. For instance, the synthesis of a related compound, 5-(p-tolyl)-4-[2-(2,4-dichlorophenoxy)acetamido]-1,2,4-triazole-3-thione, was achieved by reacting 5-(p-tolyl)-4-amino-1,2,4-triazole-3-thione with 2-(2,4-dichlorophenoxy)acetyl chloride . This method could be analogous to the synthesis of 5-(2-chlorophenoxymethyl)-4-cyclopropyl-4H-1,2,4-triazole-3-thiol, suggesting a similar approach could be employed.

Molecular Structure Analysis

The molecular structure of 1,2,4-triazole derivatives is characterized by the presence of a triazole ring, which can form dihedral angles with substituted benzene rings, as observed in the crystal structure of a related compound . The triazole ring's ability to form intra- and intermolecular hydrogen bonds, as well as C–H···π interactions, contributes to the stabilization of the crystal structure. These structural features are likely to be present in the compound of interest as well.

Chemical Reactions Analysis

1,2,4-Triazole derivatives can undergo various chemical reactions, depending on the substituents attached to the triazole ring. The papers provided do not detail specific reactions for the compound , but they do mention the synthesis of a series of fused and non-fused 1,2,4-triazoles, indicating that the triazole core can be modified to create diverse structures with potential biological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazole derivatives are influenced by their molecular structure. The papers describe the use of techniques such as 1H NMR spectroscopy, elemental analysis, and mass spectrometry to confirm the structure of synthesized compounds . The prediction of pharmacological activity using computer programs like PASS suggests that these compounds have significant potential in drug development. The physical properties, such as solubility and melting point, would depend on the specific substituents and their interactions in the solid state .

Scientific Research Applications

Reactivity and Biological Activities

1,2,4-triazole derivatives demonstrate significant antioxidant, antimicrobial, and antiradical activities. Their structural similarity to biogenic amino acids like cysteine, which also contains a free SH-group, underlines their potential in biochemical processes, especially for patients exposed to high doses of radiation. The synthesis and pharmacological activities of these compounds reveal new possibilities for their application in medicine and pharmacology, suggesting that they might offer novel therapeutic options due to their biological activities (Kaplaushenko, 2019).

Pharmaceutical Applications

1,2,4-triazole derivatives have been extensively studied for their pharmaceutical applications, including anti-inflammatory, antimicrobial, antitumoral, and antiviral properties. Their diverse structural variations provide a rich basis for developing new drugs with a wide range of biological activities. This versatility underlines the importance of 1,2,4-triazoles in drug development and the potential for compounds like 5-(2-chlorophenoxymethyl)-4-cyclopropyl-4H-1,2,4-triazole-3-thiol to contribute to new therapeutic agents (Ferreira et al., 2013).

Synthetic and Physico-Chemical Properties

The synthesis and study of the physico-chemical properties of 1,2,4-triazole derivatives are of great interest in various scientific fields beyond pharmaceuticals, including engineering, metallurgy, and agriculture. These compounds are utilized in optical materials, photosensitizers, antioxidants, and corrosion inhibitors, showcasing their wide-ranging applications in both scientific research and industrial processes. Their low toxicity further enhances their appeal for various applications (Parchenko, 2019).

Eco-friendly Synthetic Procedures

Recent advancements in the eco-friendly synthesis of 1,2,3-triazoles, which share a close structural relationship with 1,2,4-triazoles, highlight the ongoing efforts to develop sustainable and efficient methods for producing these compounds. These procedures offer significant benefits such as reduced reaction times and higher yields, which are crucial for the scalable and environmentally friendly production of triazole-based compounds, including 5-(2-chlorophenoxymethyl)-4-cyclopropyl-4H-1,2,4-triazole-3-thiol (de Souza et al., 2019).

properties

IUPAC Name |

3-[(2-chlorophenoxy)methyl]-4-cyclopropyl-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClN3OS/c13-9-3-1-2-4-10(9)17-7-11-14-15-12(18)16(11)8-5-6-8/h1-4,8H,5-7H2,(H,15,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDVVYJSLIIWGGM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C(=NNC2=S)COC3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.76 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(2-chlorophenoxymethyl)-4-cyclopropyl-4H-1,2,4-triazole-3-thiol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4-((4-Chlorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(pyridin-2-yl)methanone](/img/structure/B2539986.png)

![(E)-{[2-(cyclohexylsulfanyl)-5-nitrophenyl]methylidene}amino 4-chlorobenzoate](/img/structure/B2539988.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2539990.png)

![(2-Phenylimidazo[1,2-a]pyridin-3-yl)methanamine](/img/structure/B2539991.png)

![4-[butyl(ethyl)sulfamoyl]-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2539992.png)

![2-{[(2-oxo-1,3-benzothiazol-3(2H)-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid](/img/structure/B2539993.png)

![2-[(4-Benzylpiperidin-1-yl)methyl]-3,4-dihydroquinazolin-4-one](/img/structure/B2540000.png)

![2-(4-chlorophenyl)-2-oxoethyl 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanoate](/img/structure/B2540001.png)

![6-(3,4-Difluorobenzoyl)-2-(4-fluorophenyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/no-structure.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide](/img/structure/B2540006.png)

![N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}benzamide](/img/structure/B2540009.png)